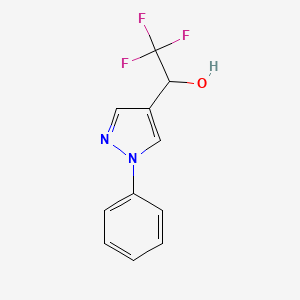

2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary name designation identifies the ethanol backbone as the principal functional group, with the trifluoromethyl substitution at the 2-position and the phenyl-substituted pyrazole moiety attached at the 1-position. The compound bears the Chemical Abstracts Service registry number 1275913-48-8 and is catalogued in the PubChem database under compound identification number 54978509, providing standardized reference points for chemical literature searches.

The structural designation encompasses several critical nomenclature components that define the molecular architecture. The pyrazole ring system is numbered according to International Union of Pure and Applied Chemistry heterocycle numbering conventions, with the phenyl substituent attached to nitrogen-1 of the pyrazole ring. The ethanol chain attachment occurs at the 4-position of the pyrazole ring, creating a secondary alcohol functionality. The trifluoromethyl group substitution pattern generates a tertiary carbon center bearing three fluorine atoms, which significantly influences both the steric and electronic properties of the molecule.

Isomeric considerations for this compound involve potential regioisomers based on alternative pyrazole substitution patterns and stereoisomers arising from the chiral center at the hydroxyl-bearing carbon. The hydroxyl group attachment to the carbon bearing both the trifluoromethyl group and the pyrazole ring creates a stereogenic center, potentially yielding both R and S enantiomers. However, the compound identification in chemical databases typically refers to the racemic mixture unless specific stereochemical descriptors are included in the nomenclature. Alternative regioisomeric structures could theoretically exist through attachment of the ethanol chain to different positions on the pyrazole ring, such as the 3-position or 5-position, but these would constitute distinct chemical entities with separate registry numbers and nomenclature designations.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional structure characterized by multiple aromatic ring systems and significant conformational flexibility around several key bonds. The pyrazole ring adopts a planar conformation typical of five-membered aromatic heterocycles, with bond angles approximating 108 degrees around the ring carbons and nitrogen atoms. The phenyl substituent attached to nitrogen-1 of the pyrazole ring can adopt various orientations relative to the pyrazole plane, with rotational freedom around the nitrogen-carbon bond connecting these two aromatic systems.

The ethanol side chain attached to the 4-position of the pyrazole ring introduces additional conformational complexity through rotation around the pyrazole-carbon and carbon-carbon bonds. The hydroxyl group orientation relative to the trifluoromethyl group and the pyrazole ring system significantly influences the overall molecular conformation and potential intermolecular interactions. Computational analysis suggests that the trifluoromethyl group adopts a staggered conformation relative to the hydroxyl group to minimize steric repulsion while maximizing favorable electrostatic interactions.

Conformational analysis reveals that the molecule can exist in multiple low-energy conformations, with energy barriers between conformers typically ranging from 2 to 8 kilocalories per mole depending on the specific rotational pathway. The most stable conformations generally position the hydroxyl group to minimize steric clash with both the trifluoromethyl group and the pyrazole ring system while allowing for potential intramolecular hydrogen bonding interactions. The phenyl ring orientation relative to the pyrazole plane shows preferences for angles that optimize π-π stacking interactions while avoiding unfavorable steric contacts with the ethanol side chain.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₁H₉F₃N₂O | PubChem Database |

| Molecular Weight | 242.2 g/mol | Computed Values |

| InChI Key | FFYRLQHGYWNWAI-UHFFFAOYSA-N | Standard Identifier |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C(C(F)(F)F)O | Structure Notation |

Comparative Structural Analysis with Related Fluorinated Pyrazole Derivatives

Comparative structural analysis of this compound with related fluorinated pyrazole derivatives reveals significant structural relationships and distinguishing features that influence molecular properties and potential applications. The compound 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol represents a closely related analog with a methyl substituent replacing the phenyl group at nitrogen-1 of the pyrazole ring, resulting in a substantially lower molecular weight of 180.13 grams per mole and altered electronic properties. This structural modification significantly reduces the aromatic surface area and eliminates potential π-π stacking interactions associated with the phenyl ring system.

Another structurally related compound, 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, features multiple methyl substitutions on the pyrazole ring system, yielding a molecular weight of 208.18 grams per mole. This derivative demonstrates how additional alkyl substitution patterns can modulate both steric bulk and electronic distribution around the heterocyclic core while maintaining the essential trifluoromethyl carbinol functionality. The presence of multiple methyl groups creates increased steric hindrance around the pyrazole ring, potentially influencing conformational preferences and intermolecular association patterns.

The ketone analog 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one provides insight into the structural consequences of oxidizing the alcohol functionality to a carbonyl group, with a molecular weight of 192.14 grams per mole. This comparison illustrates how the hydrogen bonding capability of the hydroxyl group in the alcohol form contributes to different intermolecular interaction patterns compared to the carbonyl oxygen in the ketone form. The absence of the hydroxyl hydrogen in the ketone derivative eliminates the possibility of hydrogen bond donation while maintaining hydrogen bond acceptance capability through the carbonyl oxygen.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₁H₉F₃N₂O | 242.2 | Reference compound with phenyl substituent |

| 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | C₆H₇F₃N₂O | 180.13 | Methyl replacement of phenyl group |

| 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol | C₈H₁₁F₃N₂O | 208.18 | Multiple methyl substitutions on pyrazole |

| 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one | C₇H₇F₃N₂O | 192.14 | Ketone functionality replacing alcohol |

The comparative analysis demonstrates that the phenyl-substituted derivative possesses the highest molecular weight and most extensive aromatic character among the related compounds examined. This structural characteristic contributes to enhanced π-π stacking potential and increased lipophilicity compared to the methyl-substituted analogs. The aromatic phenyl ring also provides additional sites for potential intermolecular interactions and may influence crystal packing arrangements in solid-state structures. The trifluoromethyl group remains constant across all derivatives, serving as a common structural element that imparts significant electronegativity and steric bulk to each molecular framework.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1-phenylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-6-15-16(7-8)9-4-2-1-3-5-9/h1-7,10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYRLQHGYWNWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275913-48-8 | |

| Record name | 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfenyl chloride (CF3SCl) or trifluoromethyl iodide (CF3I).

Attachment of the Ethanol Moiety:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce other functional groups present.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution Reactions: Nucleophiles like alkyl halides, amines, or thiols can be used, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Trifluoromethyl ketone or trifluoromethyl carboxylic acid.

Reduction Products: Trifluoromethylated alcohols or other reduced derivatives.

Substitution Products: Various substituted pyrazoles or trifluoromethylated compounds.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antioxidant properties. For instance, studies indicate that certain pyrazole derivatives can effectively scavenge free radicals, reducing oxidative stress in biological systems .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. For example, compounds with similar structures have shown effectiveness against a range of microorganisms, including bacteria and fungi. In particular, certain derivatives have been noted for their ability to inhibit Gram-positive and Gram-negative bacteria as well as various fungal strains .

Medicinal Chemistry

The compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for developing new therapeutic agents. Its structure allows for modifications that can lead to novel drugs targeting various diseases, especially those requiring potent antimicrobial or antioxidant agents.

Material Science

Due to its fluorinated structure, this compound may find applications in the development of advanced materials with enhanced thermal and chemical stability. Fluorinated compounds are often used in coatings and polymers due to their non-stick properties and resistance to degradation.

Case Studies

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Pathways: The compound can influence various biochemical pathways, leading to therapeutic effects or changes in biological processes.

Comparison with Similar Compounds

LQFM032: 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol

- Structure: Replaces the trifluoroethanol group with a piperazine-ethanol chain .

- Activity : Exhibits cholinergic and cytoprotective effects, with anxiolytic properties mediated via benzodiazepine and nicotinic pathways .

- Key Difference : The piperazine moiety introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl group in the target compound.

3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

BODIPY Fluorophore Precursor: 2,2,2-Trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-ol

- Structure : Replaces the pyrazole core with a pyrrole ring and adds a naphthyl group .

- Application : Used to synthesize fluorescent dyes with high quantum yields (e.g., 0.61 at 662 nm) .

- Key Difference: The pyrrole-naphthyl system extends conjugation, enabling long-wavelength emission, unlike the non-conjugated pyrazole in the target compound.

Structural and Functional Analysis

Electronic Effects

- Trifluoromethyl Group: In the target compound, the -CF₃ group withdraws electrons, reducing nucleophilicity at the ethanol oxygen and enhancing oxidative stability .

- Piperazine (LQFM032) : Introduces basicity (pKa ~8.5), enabling protonation at physiological pH, which is absent in the target compound .

Pharmacological Profiles

Biological Activity

2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is , with a molecular weight of 242.2 g/mol. It is characterized by the presence of trifluoromethyl and pyrazole moieties, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.2 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(1-phenylpyrazol-4-yl)ethanol |

| Appearance | Powder |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.

- COX Inhibition : A study reported that certain pyrazole derivatives demonstrated selective COX-2 inhibitory activity with a selectivity index of up to 8.22, indicating potential as anti-inflammatory agents without severe gastrointestinal side effects .

- Edema Reduction : In vivo experiments using carrageenan-induced rat paw edema models showed that derivatives of pyrazole significantly reduced edema, suggesting effective anti-inflammatory action comparable to standard treatments like diclofenac sodium .

Analgesic Activity

The analgesic properties of this compound have also been explored. Compounds with similar structures have shown promising results in pain models:

- Inhibition Rates : Certain pyrazole derivatives exhibited analgesic activity with inhibition rates ranging from 27% to 50% in pain models, indicating their potential as analgesics .

Safety and Toxicity

Safety assessments are crucial for the development of new pharmaceutical agents. The acute oral toxicity studies indicated that compounds similar to this compound had lethal doses (LD50) exceeding 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Study on Pyrazole Derivatives

A systematic investigation into various pyrazole derivatives was conducted to evaluate their anti-inflammatory and analgesic properties:

| Compound | COX Inhibition (IC50) | Edema Inhibition (%) | Safety Profile (LD50) |

|---|---|---|---|

| Compound A | 0.034 μM | 82.8 | >2000 mg/kg |

| Compound B | 0.052 μM | 78.9 | >2000 mg/kg |

| 2,2,2-trifluoro... | 5.40 μM | 27.0 | >2000 mg/kg |

This table summarizes the findings from multiple studies indicating that while some compounds exhibit potent biological activities, they also maintain a good safety profile.

Q & A

Q. Table 1: Typical Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or dioxane |

| Temperature | Reflux (70–80°C) |

| Catalyst | Hydrazine hydrate (1–2 mL) |

| Reaction Time | 2–4 hours |

| Yield | 60–75% (post-purification) |

Basic: How is single-crystal X-ray diffraction (SCXRD) applied to resolve the molecular structure of this compound?

Methodological Answer:

SCXRD using SHELXL () is the gold standard:

Crystal Growth : Slow evaporation from ethanol/DMF at 4°C.

Data Collection : Mo-Kα radiation (λ = 0.71073 Å), detector distance 40–50 mm.

Refinement :

Q. Key Findings :

- Bond lengths (C–F: 1.32–1.35 Å, C–O: 1.41 Å) align with Allen et al. (1987) .

- Trifluoromethyl groups induce steric hindrance, affecting torsion angles (e.g., pyrazole-phenyl dihedral: 15–25°).

Advanced: How to resolve discrepancies between experimental and theoretical NMR spectra?

Methodological Answer:

Computational Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) to simulate / NMR.

Solvent Effects : Include PCM (Polarizable Continuum Model) for DMSO-d or CDCl.

Dynamic Effects : Account for conformational flexibility via molecular dynamics (e.g., 300 K, 10 ns simulations).

Validation : Compare coupling constants (e.g., ) and fluorine chemical shifts (±5 ppm tolerance).

Q. Case Study :

Advanced: What strategies analyze hydrogen bonding and supramolecular assembly in its crystal structure?

Methodological Answer:

Topology Analysis : Use Mercury to map O–H···N and C–H···F interactions.

Graph-Set Notation : Classify motifs (e.g., rings) .

Energy Frameworks : Compute interaction energies (CE-B3LYP) for dimer stability.

Q. Key Observations :

- Strong O–H···N bonds (2.7–2.9 Å) drive 1D chain formation.

- Weak C–H···F interactions (3.1–3.3 Å) stabilize 3D packing .

Basic: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

- FTIR : Confirm hydroxyl (3300–3500 cm) and C–F (1100–1200 cm) stretches.

- Mass Spectrometry : ESI-MS (m/z calc. 284.07; observed [M+H]+ 285.08).

- Elemental Analysis : Match C, H, N (±0.3% tolerance).

Advanced: How to optimize reaction conditions to suppress by-product formation?

Methodological Answer:

- Kinetic Control : Lower temperature (50°C) with slow reagent addition.

- Catalyst Screening : Test bases (e.g., KCO) vs. acids (p-TsOH).

- In Situ Monitoring : Use HPLC (C18, 30% acetonitrile) to track intermediates .

Advanced: How to address crystallization challenges for SCXRD?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., hexane/acetone).

- Seeding : Introduce microcrystals from prior batches.

- Temperature Gradients : Use a CrystalFormer™ device (±0.1°C stability) .

Basic: What biological activities are reported for analogous trifluorinated pyrazoles?

Methodological Answer:

- Antifungal : Phenacyl azole derivatives show IC < 10 µM against Candida spp. .

- Anti-inflammatory : COX-2 inhibition (IC 0.8 µM) via pyrazole-aryl interactions .

Advanced: How to assess compound stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation : 40°C/75% RH for 4 weeks; monitor via HPLC.

- Light Exposure : ICH Q1B guidelines (UV/Vis, 1.2 million lux-hours).

- Degradation Products : Identify via LC-MS (e.g., oxidation at C–OH).

Advanced: How to integrate computational and experimental data for conformational analysis?

Methodological Answer:

Conformer Search : CREST (GFN2-xTB) generates 100+ conformers.

NMR Prediction : Compare DP4+ probabilities for dominant conformers.

SCXRD Validation : Overlay computed/experimental structures (RMSD < 0.5 Å).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.